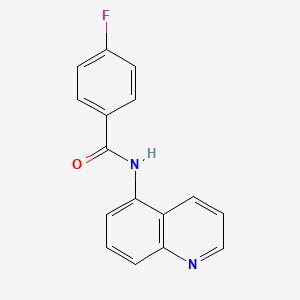

4-fluoro-N-5-quinolinylbenzamide

Description

Contextualization within Contemporary Medicinal Chemistry Research

In modern medicinal chemistry, the focus often lies on the development of novel molecular entities that can interact with specific biological targets to modulate disease processes. The benzamide (B126) class of compounds, to which 4-fluoro-N-5-quinolinylbenzamide belongs, is recognized for its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The inclusion of a fluorine atom can enhance a compound's metabolic stability and binding affinity to target proteins. ontosight.ai The quinoline (B57606) scaffold is also a well-established pharmacophore found in numerous therapeutic agents. The combination of these structural features in 4-fluoro-N-5-quinolinylbenzamide places it firmly within the contemporary strategy of creating hybrid molecules with potential for enhanced efficacy and specificity.

Rationale for Comprehensive Investigation of 4-fluoro-N-5-quinolinylbenzamide

The primary rationale for a thorough investigation of 4-fluoro-N-5-quinolinylbenzamide stems from the established pharmacological importance of its constituent parts. The 4-fluorobenzamide (B1200420) core is a known structural motif in various biologically active compounds. Similarly, the quinoline ring system is a privileged scaffold in drug discovery. The specific linkage at the 5-position of the quinoline ring in this compound presents a unique spatial arrangement of these key components, which could lead to novel interactions with biological targets. Research into closely related isomers, such as 4-fluoro-N-(quinolin-8-yl)benzamide, suggests potential therapeutic applications, further justifying a detailed examination of the 5-quinolinyl isomer. ontosight.ai

Historical Perspective of Quinolinylbenzamide Scaffolds in Modern Drug Discovery

The quinolinylbenzamide scaffold has a significant history in modern drug discovery. Quinoline derivatives have been a cornerstone in the development of treatments for a variety of diseases. The incorporation of a benzamide group has been a strategic approach to modulate the properties of these molecules. For instance, derivatives of 4-[(quinolin-4-yl)amino]benzamide have been designed and synthesized as potential anti-influenza agents. nih.gov Furthermore, complex quinoline-containing benzamide derivatives have been patented as kinase inhibitors for cancer therapy, highlighting the therapeutic potential of this structural combination. google.com This historical success provides a strong foundation for the continued exploration of novel quinolinylbenzamide derivatives like 4-fluoro-N-5-quinolinylbenzamide.

Overview of Key Research Objectives for 4-fluoro-N-5-quinolinylbenzamide

While specific research on 4-fluoro-N-5-quinolinylbenzamide is not extensively documented in publicly available literature, the key research objectives can be inferred from studies on analogous compounds. A primary objective would be the definitive synthesis and structural characterization of the compound. Following this, a comprehensive evaluation of its physicochemical properties would be essential. A crucial area of investigation would be the exploration of its biological activity, with a focus on areas where quinolinylbenzamides have previously shown promise, such as oncology and infectious diseases. Further studies would likely involve computational modeling to predict its interactions with various biological targets and to guide the design of more potent and selective derivatives. ontosight.ainih.gov

Compound Data

Below is a table of compounds mentioned in this article.

| Compound Name |

| 4-fluoro-N-5-quinolinylbenzamide |

| 4-fluoro-N-(quinolin-8-yl)benzamide |

| 4-[(quinolin-4-yl)amino]benzamide |

| 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b] nih.govCurrent time information in Bangalore, IN.hoffmanchemicals.comtriazin-2-yl]benzamide |

Physicochemical Properties of a Related Isomer

| Property | Value |

| CAS Registry Number | 159090-73-0 hoffmanchemicals.com |

| Molecular Formula | C16H11FN2O hoffmanchemicals.com |

| Molecular Weight | 266.28 g/mol hoffmanchemicals.com |

| Physical State | Solid hoffmanchemicals.com |

Properties

IUPAC Name |

4-fluoro-N-quinolin-5-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCSAQFZYAHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357809 | |

| Record name | ZINC00433456 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5479-39-0 | |

| Record name | ZINC00433456 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Fluoro N 5 Quinolinylbenzamide

Advanced Synthetic Routes for 4-fluoro-N-5-quinolinylbenzamide

The construction of 4-fluoro-N-5-quinolinylbenzamide is typically achieved through the formation of an amide bond between a 5-aminoquinoline (B19350) precursor and a 4-fluorobenzoyl derivative. The efficiency and viability of this route depend on the strategic selection of starting materials, reaction sequencing, and process optimization.

The principal synthetic pathway to 4-fluoro-N-5-quinolinylbenzamide involves the acylation of 5-aminoquinoline with an activated form of 4-fluorobenzoic acid. A common and straightforward approach is the use of 4-fluorobenzoyl chloride as the acylating agent.

General Reaction Scheme: The reaction begins with commercially available 5-aminoquinoline and 4-fluorobenzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 1: Acylation. 5-aminoquinoline is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Step 2: Base Addition. A non-nucleophilic base, for example, triethylamine (B128534) (TEA) or pyridine, is added to the solution.

Step 3: Acyl Chloride Addition. 4-fluorobenzoyl chloride is added dropwise, often at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity.

Step 4: Workup and Purification. Following the reaction, a standard aqueous workup is performed to remove the base hydrochloride and any unreacted acid chloride. The final product is then purified, typically through recrystallization or column chromatography.

Optimization of this sequence focuses on improving yield, purity, and process efficiency. Continuous flow synthesis offers a significant optimization over traditional batch processing. syrris.jp By immobilizing reagents or catalysts in packed columns, reactants can be pumped through a system that combines multiple synthetic steps into a single continuous operation, enhancing control, reproducibility, and scalability. syrris.jpchemrxiv.org This methodology reduces manual handling and allows for the rapid production of the target molecule. syrris.jp

Innovations in catalysis are central to modern synthetic efficiency. For the synthesis of 4-fluoro-N-5-quinolinylbenzamide, advancements focus on the amide coupling step, which can be sluggish and require harsh conditions.

Peptide Coupling Reagents: Instead of using an acid chloride, the direct coupling of 4-fluorobenzoic acid with 5-aminoquinoline can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

| Coupling Reagent | Description |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | A highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions. It is often used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). chemrxiv.org |

| CDI (1,1'-Carbonyldiimidazole) | A solid, easy-to-handle reagent that activates the carboxylic acid by forming an imidazolide (B1226674) intermediate. The byproducts are imidazole (B134444) and CO₂, which are easily removed. chemrxiv.org |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic coupling agent that activates the carboxylic acid. Its use can be complicated by the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |

The choice of solvent and temperature also plays a critical role. While traditional methods may require prolonged heating, modern approaches often leverage specialized conditions to accelerate the reaction. nih.gov

The synthesis of 4-fluoro-N-5-quinolinylbenzamide inherently requires precise regiochemical control to ensure the correct placement of both the fluorine atom and the amide linkage. The strategy relies on using starting materials where the regiochemistry is already established.

5-Aminoquinoline Synthesis: The synthesis of the 5-aminoquinoline precursor is critical. The Skraup synthesis or a Friedländer annulation can be employed, but these methods can produce mixtures of isomers. Therefore, modern syntheses often rely on precursors where the 5-position is selectively functionalized, for instance, through nitration of quinoline (B57606) followed by reduction, where the directing effects of the quinoline ring system guide the substitution pattern.

4-Fluorobenzoic Acid Synthesis: The 4-fluoro isomer of benzoic acid is the required starting material. Its synthesis involves electrophilic fluorination of benzene (B151609) derivatives or nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as 4-nitrobenzonitrile. The high electronegativity and specific reactivity of fluorine demand careful selection of fluorinating agents and reaction conditions to avoid side reactions and ensure high regioselectivity. elsevierpure.com

The challenge in synthesizing libraries of related compounds lies in developing robust methods that tolerate a wide range of functional groups on both the quinoline and benzoyl rings without losing regiochemical integrity. nih.gov

Parallel Synthesis and Library Generation Based on the 4-fluoro-N-5-quinolinylbenzamide Scaffold

The 4-fluoro-N-5-quinolinylbenzamide structure serves as a valuable scaffold for generating libraries of related compounds for chemical biology and drug discovery. nih.gov These libraries allow for the systematic exploration of structure-activity relationships (SAR). chemrxiv.org

Combinatorial chemistry enables the rapid synthesis of a large number of distinct but structurally related molecules. Using the 4-fluoro-N-5-quinolinylbenzamide scaffold, two main approaches can be employed:

Parallel Synthesis: A core precursor, such as 4-fluorobenzoyl chloride, is reacted with a diverse set of substituted 5-aminoquinolines in separate reaction vessels. Alternatively, a single 5-aminoquinoline derivative can be reacted with a library of substituted benzoyl chlorides.

Assembly Line Synthesis: This advanced flow chemistry approach allows for the sequential addition of different building blocks in a continuous, automated process. chemrxiv.org A central scaffold can be passed through different reaction loops where various functional groups or side chains are introduced, enabling the multivectorial exploration of chemical space from a single run. chemrxiv.orgrsc.org

These methods allow for the creation of large, systematically organized libraries where, for example, the electronics and sterics of the quinoline ring are varied while the fluorobenzamide portion is held constant, and vice versa. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times and often improved product yields. researchgate.netudayton.edu

The synthesis of quinolinylbenzamides is particularly amenable to microwave assistance. The amide bond formation, which can take several hours under conventional heating, can often be completed in a matter of minutes at elevated temperatures and pressures in a sealed microwave reactor. frontiersin.orgresearchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days researchgate.net | 5–30 minutes researchgate.netudayton.edufrontiersin.org |

| Temperature | Dependent on solvent boiling point | Can reach temperatures far above solvent boiling point (sealed vessel) researchgate.net |

| Energy Transfer | Indirect (via vessel walls) | Direct dielectric heating of polar molecules/solvents nih.gov |

| Yield | Moderate to good | Often higher due to reduced side product formation udayton.edufrontiersin.org |

| Conditions | Often requires high-boiling, toxic solvents | Can enable reactions in greener solvents or even solvent-free conditions nih.govudayton.edu |

For instance, the Friedländer synthesis, a method for generating the quinoline core, which proceeds very slowly over days at room temperature, can be accomplished in just five minutes in excellent yield using microwave irradiation at 160 °C. researchgate.net Similarly, the nucleophilic ring-opening of oxazolones to form benzamides, a reaction that is difficult with conventional heating, proceeds efficiently under microwave conditions. researchgate.net This rapid and efficient methodology is highly suitable for the high-throughput generation of compound libraries based on the 4-fluoro-N-5-quinolinylbenzamide scaffold.

Green Chemistry Principles in the Synthesis of 4-fluoro-N-5-quinolinylbenzamide

The integration of green chemistry principles into the synthesis of 4-fluoro-N-5-quinolinylbenzamide is critical for reducing the environmental footprint of its production. This involves a holistic approach that considers all aspects of the chemical process, from starting materials to final product, with the goal of minimizing waste and energy consumption.

Solvent Selection and Minimization Strategies

The choice of solvent is a pivotal factor in the environmental impact of a synthetic process. Traditional solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), while effective for dissolving reactants and facilitating reactions, are associated with environmental and health concerns. Research into greener alternatives for the synthesis of benzamide (B126) derivatives has identified promising substitutes. mdpi.com

Strategies for solvent minimization in the synthesis of 4-fluoro-N-5-quinolinylbenzamide would likely involve:

High-concentration reactions: Conducting reactions at higher molar concentrations to reduce the solvent volume per unit of product.

Solvent recycling: Implementing procedures to recover and reuse solvents, which can significantly decrease waste and operational costs.

Solventless reactions: Exploring the feasibility of solid-state or melt-phase reactions, which would eliminate the need for solvents altogether.

Below is a table comparing the properties of traditional and greener solvents relevant to benzamide synthesis.

| Solvent | Type | Key Considerations |

| Dimethylformamide (DMF) | Traditional | Effective solvent, but has reproductive toxicity concerns. |

| Dimethyl Sulfoxide (DMSO) | Traditional | High boiling point, can be difficult to remove, but effective. |

| 4-Formylomorpholine (4FM) | Greener Alternative | Meets criteria for environmental friendliness, promising replacement for DMF. mdpi.com |

| DMSO-water mixtures | Greener Alternative | Can be more environmentally friendly than pure organic solvents. mdpi.com |

Molecular Mechanisms of Action and Biological Interactions of 4 Fluoro N 5 Quinolinylbenzamide

Target Identification and Validation Strategies for 4-fluoro-N-5-quinolinylbenzamide

Identifying the specific molecular targets of a bioactive compound is a pivotal step in understanding its mechanism of action. Target deconvolution strategies are employed to move from an observed phenotypic effect to the identification of the protein or proteins responsible for that effect. While a range of sophisticated techniques are available for this purpose, specific studies applying these methods to 4-fluoro-N-5-quinolinylbenzamide are not publicly documented.

Chemical proteomics is a powerful and unbiased approach to identify the protein targets of small molecules directly within a complex biological sample, such as a cell lysate or even in living cells. malvernpanalytical.commdpi.com This methodology preserves the native context of protein interactions, including post-translational modifications and complex formations, which are crucial for accurate target identification. nih.gov Techniques such as affinity chromatography, where a derivative of the compound of interest is immobilized on a solid support to "pull down" its binding partners, and activity-based protein profiling (ABPP), are central to these efforts. mdpi.com

Despite the robustness of these methods, a comprehensive proteomic analysis to deconvolve the specific molecular targets of 4-fluoro-N-5-quinolinylbenzamide has not been reported in the available scientific literature. Such a study would be invaluable in uncovering its primary targets and any potential off-target interactions.

Genetic manipulation techniques, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, serve as complementary and often confirmatory approaches to target identification. By systematically knocking down or knocking out the expression of candidate target proteins identified through other means (like proteomics), researchers can assess whether the absence of a specific protein abrogates the biological effect of the compound. A positive result, where the cellular response to the compound is diminished or eliminated upon knockdown of a particular gene, provides strong evidence for a direct functional link.

Currently, there are no publicly available studies that have employed genetic manipulation or knockdown strategies to identify or validate the molecular targets of 4-fluoro-N-5-quinolinylbenzamide.

Receptor Binding and Ligand-Target Interactions of 4-fluoro-N-5-quinolinylbenzamide

Once a molecular target has been identified, the next critical step is to characterize the biophysical and biochemical nature of the interaction between the ligand (in this case, 4-fluoro-N-5-quinolinylbenzamide) and its target protein. These studies provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for understanding the compound's potency and specificity.

Radioligand binding assays are a classic and highly sensitive method used to characterize ligand-receptor interactions. nih.gov In these assays, a radiolabeled version of a ligand is used to quantify its binding to a specific receptor or protein target. Competition binding assays, a common format, measure the ability of an unlabeled compound, such as 4-fluoro-N-5-quinolinylbenzamide, to displace the radioligand from its target. This allows for the determination of the compound's binding affinity (Ki).

There is no information in the public domain regarding the use of radioligand binding assays to study the interaction of 4-fluoro-N-5-quinolinylbenzamide with any specific target.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that provides real-time data on the kinetics of molecular interactions. youtube.com It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. youtube.com By flowing the compound of interest over the chip, one can determine the association (kon) and dissociation (koff) rate constants of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. youtube.com This technique is invaluable for assessing binding specificity and mechanism. youtube.comnih.gov

Detailed kinetic and affinity data for the interaction of 4-fluoro-N-5-quinolinylbenzamide with any biological target, as determined by SPR, are not currently available in published literature.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. malvernpanalytical.com This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov By understanding the thermodynamic drivers of binding, researchers can gain insights into the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the ligand-target interaction. nih.gov

As with the other techniques, there are no publicly accessible ITC studies that have characterized the thermodynamic profile of 4-fluoro-N-5-quinolinylbenzamide binding to a molecular target.

Data Tables

Table 1: Proteomic Target Deconvolution of 4-fluoro-N-5-quinolinylbenzamide

| Technique | Identified Targets | Cellular Context |

| Affinity Chromatography-Mass Spectrometry | Data not available | Data not available |

| Activity-Based Protein Profiling (ABPP) | Data not available | Data not available |

Table 2: Genetic Validation of 4-fluoro-N-5-quinolinylbenzamide Targets

| Gene Knockdown/Out | Effect on Compound Activity | Validation Status |

| Data not available | Data not available | Data not available |

Table 3: Receptor Binding and Ligand-Target Interaction Parameters for 4-fluoro-N-5-quinolinylbenzamide

| Assay Method | Target | Binding Affinity (Ki/KD) | Kinetic Parameters (kon/koff) | Thermodynamic Parameters (ΔH/ΔS) |

| Radioligand Binding Assay | Data not available | Data not available | Data not available | Not Applicable |

| Surface Plasmon Resonance (SPR) | Data not available | Data not available | Data not available | Not Applicable |

| Isothermal Titration Calorimetry (ITC) | Data not available | Data not available | Not Applicable | Data not available |

Enzymatic Inhibition and Activation Kinetics by 4-fluoro-N-5-quinolinylbenzamide

The interaction of a small molecule like 4-fluoro-N-5-quinolinylbenzamide with an enzyme is a critical area of study to understand its potential therapeutic effects. This involves determining its ability to inhibit or, less commonly, activate enzymatic activity.

Enzyme inhibition assays are fundamental in determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a primary metric derived from these assays. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates greater potency.

For a more precise measure of binding affinity that is independent of substrate concentration, the inhibition constant (Ki) is determined. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a crucial parameter for comparing the potency of different inhibitors. nih.gov

Illustrative Data Table for Enzyme Inhibition Parameters

Below is a hypothetical data table illustrating how inhibition data for 4-fluoro-N-5-quinolinylbenzamide against a panel of enzymes might be presented.

| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Enzyme A | 5.2 | 2.1 | Competitive |

| Enzyme B | 15.8 | Not Determined | Non-competitive |

| Enzyme C | > 100 | Not Determined | No significant inhibition |

Note: The data in this table is purely illustrative to demonstrate a typical format and does not represent actual experimental results for 4-fluoro-N-5-quinolinylbenzamide.

Kinetic studies are performed to understand how an inhibitor interacts with an enzyme and its substrate. By measuring reaction rates at varying concentrations of both the substrate and the inhibitor, the mechanism of inhibition can be determined. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. libretexts.orgyoutube.comlibretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, changing its conformation and reducing its catalytic efficiency. This affects the enzyme whether the substrate is bound or not. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. libretexts.org

These mechanisms can be distinguished by analyzing Lineweaver-Burk plots, which graphically represent the enzyme kinetics. nih.gov The fluorine atom in 4-fluoro-N-5-quinolinylbenzamide can influence its binding properties and, consequently, its mechanism of inhibition. uni.lu

Cellular Pathway Modulation by 4-fluoro-N-5-quinolinylbenzamide

Beyond direct enzyme inhibition, a compound can exert its effects by modulating complex cellular pathways. Investigating these effects provides a broader understanding of its biological impact.

Signal transduction pathways are networks of proteins that transmit signals from the cell surface to intracellular targets, governing processes like cell growth, differentiation, and apoptosis. A compound like 4-fluoro-N-5-quinolinylbenzamide could potentially modulate these pathways by inhibiting a key kinase or other signaling protein. Techniques such as Western blotting or phospho-protein arrays can be used to analyze the phosphorylation status of key signaling molecules (e.g., Akt, ERK, JNK) to determine which pathways are affected by the compound.

Transcriptomics involves the large-scale analysis of gene expression through techniques like microarray or RNA-sequencing. By treating cells with 4-fluoro-N-5-quinolinylbenzamide and comparing their gene expression profile to untreated cells, researchers can identify which genes are up- or down-regulated. This can provide insights into the cellular processes affected by the compound and help to identify its mechanism of action and potential therapeutic targets.

Proteomics is the large-scale study of proteins, including their expression levels and post-translational modifications (PTMs). Techniques like mass spectrometry-based proteomics can be used to create a global profile of protein changes in response to treatment with a compound. This can reveal changes in the expression of proteins involved in specific pathways or cellular functions and can also identify direct protein targets of the compound through methods like chemical proteomics. nih.gov

Illustrative Data Table for Cellular Pathway Analysis

This table provides a hypothetical summary of results from cellular pathway analyses for 4-fluoro-N-5-quinolinylbenzamide.

| Analysis Type | Key Finding | Implied Pathway Modulation |

| Signal Transduction | Decreased phosphorylation of Protein Kinase B (Akt) | Inhibition of PI3K/Akt signaling pathway |

| Transcriptomics | Upregulation of apoptosis-related genes (e.g., BAX, BAK) | Induction of apoptosis |

| Proteomics | Decreased expression of cell cycle proteins (e.g., Cyclin D1) | Cell cycle arrest at G1 phase |

Note: The data in this table is purely illustrative and does not represent actual experimental results for 4-fluoro-N-5-quinolinylbenzamide.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoro N 5 Quinolinylbenzamide Derivatives

Elucidation of Key Pharmacophores within the 4-fluoro-N-5-quinolinylbenzamide Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. fiveable.me For the 4-fluoro-N-5-quinolinylbenzamide scaffold, the key pharmacophoric features can be deduced from the constituent quinoline (B57606) and benzamide (B126) moieties, which are present in numerous biologically active compounds.

The general pharmacophore for quinolinylbenzamide derivatives likely includes:

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

An aromatic ring system (the benzoyl and quinolinyl rings).

A halogen bond donor (the fluorine atom).

The spatial arrangement of these features is critical for binding to a biological target.

The nature and position of substituents on both the quinoline and benzamide rings can significantly influence the biological activity of the compound.

Fluorine Substituent: The 4-fluoro substituent on the benzamide ring is expected to modulate the electronic properties of the ring and can participate in hydrogen bonding or halogen bonding interactions with the target protein. Its high electronegativity can also affect the acidity of the amide N-H, influencing its hydrogen bonding capability.

Quinoline Ring Substituents: The quinoline ring offers multiple positions for substitution. For instance, in related 4-aminoquinoline (B48711) derivatives, a 7-chloro substituent is often crucial for antimalarial activity. youtube.com Modifications to the quinoline ring of 4-fluoro-N-5-quinolinylbenzamide could be explored to enhance potency or selectivity for a particular biological target. In some quinolinone-based compounds, electron-withdrawing groups like chloro and bromo have been shown to increase biological activity. nih.gov

The following table illustrates hypothetical activity data based on common substituent effects observed in similar heterocyclic compounds.

| Compound | R1 (Benzamide Ring) | R2 (Quinoline Ring) | Biological Activity (IC₅₀, µM) |

| 1 | 4-F | H | 5.2 |

| 2 | 4-Cl | H | 3.8 |

| 3 | 4-CH₃ | H | 8.1 |

| 4 | 4-F | 7-Cl | 1.5 |

| 5 | 4-F | 7-OCH₃ | 6.9 |

Design and Synthesis of Analogs for SAR Exploration

To explore the SAR of 4-fluoro-N-5-quinolinylbenzamide, a systematic approach to the design and synthesis of analogs is necessary. nih.gov

The general synthesis of N-(quinolin-5-yl)benzamides can be achieved through the coupling of a substituted benzoyl chloride with 5-aminoquinoline (B19350). mdpi.com

Positional scanning involves systematically moving a substituent to different positions on the scaffold to determine the optimal location for that group. For example, the fluoro group could be moved from the 4-position to the 2- or 3-position of the benzamide ring to assess the impact on activity. Similarly, various substituents (e.g., chloro, methyl, methoxy) could be introduced at different positions on the quinoline ring.

Analog derivatization involves introducing a variety of functional groups at a specific position to probe the chemical space around that point. For example, at the 4-position of the benzamide ring, one could synthesize analogs with different halogens (Cl, Br), alkyl groups, or hydrogen bond donors/acceptors.

The following table provides a hypothetical example of analog derivatization at the 4-position of the benzamide ring.

| Compound | Substituent at 4-position | Biological Activity (IC₅₀, µM) |

| 1 | F | 5.2 |

| 6 | Cl | 3.8 |

| 7 | Br | 3.5 |

| 8 | I | 4.1 |

| 9 | CH₃ | 8.1 |

| 10 | OCH₃ | 9.5 |

| 11 | CN | 6.3 |

| 12 | NO₂ | 7.0 |

Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. In the context of 4-fluoro-N-5-quinolinylbenzamide, bioisosteric replacements could be used to fine-tune the compound's properties. For example, the fluorine atom could be replaced with a hydroxyl (OH) or cyano (CN) group to explore different electronic and hydrogen bonding characteristics. The amide linker itself could be replaced with a bioisosteric equivalent, such as a reverse amide, an ester, or a sulfonamide, to alter the compound's stability and conformational preferences. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-fluoro-N-5-quinolinylbenzamide Analogs

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of 4-fluoro-N-5-quinolinylbenzamide analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process involves:

Data Set Generation: A series of analogs with their corresponding biological activities is required.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of 4-fluoro-N-5-quinolinylbenzamide analogs might look like:

log(1/IC₅₀) = 0.5 * σ + 0.3 * logP - 0.1 * MW + 2.5

Where:

log(1/IC₅₀) is the biological activity.

σ is the Hammett electronic parameter of the substituent on the benzamide ring.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

Such a model could indicate that electron-withdrawing substituents and higher hydrophobicity are beneficial for activity, while increased molecular weight is detrimental. These insights can then guide the design of the next generation of more potent analogs. dergipark.org.tr

Ligand-Based QSAR Methodologies (e.g., CoMFA, CoMSIA)

Ligand-based Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process involves aligning the molecules, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at each grid point. These calculated energy values serve as the independent variables in a partial least squares (PLS) analysis to derive a QSAR model.

For a series of N-(quinolin-5-yl)benzamide derivatives, a CoMFA study would highlight specific regions where steric bulk is either favorable or unfavorable for activity. For instance, the contour maps generated from the analysis might indicate that bulky substituents on the benzamide ring are detrimental to activity, while larger groups at certain positions of the quinoline core could be beneficial.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. CoMSIA uses a Gaussian function to calculate the similarity indices, which provides a more refined map of the molecular fields compared to CoMFA.

In the context of 4-fluoro-N-5-quinolinylbenzamide derivatives, a CoMSIA study could provide more detailed insights. For example, it might reveal that hydrogen bond acceptor functionality on the benzamide portion is critical for binding affinity, while hydrophobic substituents on the quinoline ring enhance activity. The resulting contour maps would visually represent these preferred and non-preferred regions, guiding the design of new analogs with improved biological profiles.

A hypothetical CoMSIA analysis on a series of quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists revealed that substitutions on the phenyl ring significantly impacted inhibitory potency. nih.gov For example, the introduction of electron-withdrawing groups like fluoro, chloro, and iodo at the 4-position of the phenyl ring enhanced the antagonistic activity.

Table 1: Exemplary Data for 3D-QSAR Analysis of Quinoline Carboxamide Derivatives

| Compound ID | Substituent (R) | IC50 (µM) | pIC50 |

| 1 | H | 1.5 | 5.82 |

| 2 | 4-F | 0.62 | 6.21 |

| 3 | 4-Cl | 0.81 | 6.09 |

| 4 | 4-I | 0.57 | 6.24 |

| 5 | 4-CH3 | 1.2 | 5.92 |

| 6 | 4-OCH3 | 1.8 | 5.74 |

| 7 | 3-CF3 | 0.9 | 6.05 |

Note: This table contains hypothetical data for illustrative purposes.

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

For 4-fluoro-N-5-quinolinylbenzamide derivatives, a pharmacophore model would be developed by aligning a set of active compounds and identifying the common chemical features responsible for their interaction with the biological target. The resulting model serves as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

A pharmacophore model for this class of compounds would likely include:

An aromatic ring feature corresponding to the quinoline core.

A hydrogen bond acceptor feature from the carbonyl group of the benzamide linkage.

A hydrogen bond donor feature from the amide N-H group.

A hydrophobic/aromatic feature from the benzamide ring.

A halogen bond feature from the fluorine atom.

In a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents, a pharmacophore model was successfully used to predict the activity of new compounds. mdpi.comnih.gov The model highlighted the importance of the quinoline ring, the amide linkage, and specific substitutions for antiviral activity.

Table 2: Key Pharmacophoric Features for N-Quinolinylbenzamide Derivatives

| Feature | Description | Importance |

| Aromatic Ring (AR1) | Quinoline Ring System | Essential for core scaffold interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | Crucial for target binding |

| Hydrogen Bond Donor (HBD) | Amide nitrogen hydrogen | Important for directional interaction |

| Aromatic Ring (AR2) | Benzene (B151609) ring of benzamide | Contributes to binding and allows for substitution |

| Hydrophobic Region | Substituents on the rings | Can modulate potency and selectivity |

Machine Learning Approaches in QSAR

In recent years, machine learning (ML) has emerged as a powerful tool in QSAR modeling, offering the ability to handle large and complex datasets and to capture non-linear relationships between chemical structure and biological activity. nih.gov Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN), are increasingly being applied to develop predictive QSAR models. nih.gov

For 4-fluoro-N-5-quinolinylbenzamide derivatives, an ML-based QSAR model would be built using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated and used as input features for the ML algorithm. The trained model could then be used to predict the activity of new, untested compounds.

A study on Src kinase inhibitors, which included 4-anilino-3-quinolinecarbonitriles, demonstrated the utility of both linear and non-linear QSAR models, including a support vector regression (SVR) model. nih.gov The study found that the size of substituents at the C7 position of the quinoline ring was a key determinant of inhibitory activity. nih.gov

Table 3: Illustrative Data for Machine Learning-Based QSAR of Kinase Inhibitors

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | IC50 (nM) |

| A-1 | 350.4 | 3.5 | 1 | 3 | 50 |

| A-2 | 364.4 | 3.8 | 1 | 3 | 35 |

| A-3 | 384.8 | 4.2 | 1 | 4 | 20 |

| A-4 | 398.9 | 4.5 | 1 | 4 | 15 |

| A-5 | 412.5 | 4.0 | 2 | 4 | 80 |

| A-6 | 378.4 | 3.7 | 1 | 3 | 45 |

Note: This table contains hypothetical data for illustrative purposes.

Machine learning models can provide valuable insights into the SAR of 4-fluoro-N-5-quinolinylbenzamide derivatives, helping to prioritize compounds for synthesis and testing, and ultimately accelerating the discovery of new therapeutic agents.

Preclinical Pharmacological Profiling of 4 Fluoro N 5 Quinolinylbenzamide

In Vitro Efficacy and Potency Studies of 4-fluoro-N-5-quinolinylbenzamide

In vitro studies are the foundational step in characterizing the biological activity of a new compound. These experiments are conducted in a controlled laboratory environment, typically using cells or tissues, to assess the compound's direct effects at a molecular and cellular level.

Cell-based assays are fundamental to understanding the mechanism of action of a potential therapeutic agent. For a compound like 4-fluoro-N-5-quinolinylbenzamide, a battery of assays would be employed to determine its impact on cancer cell lines.

Proliferation Assays: These assays measure the ability of a compound to inhibit cell growth. A common method is the MTT assay, which assesses the metabolic activity of cells, a proxy for cell viability. sigmaaldrich.com Another approach is the BrdU incorporation assay, which measures the synthesis of new DNA, a hallmark of proliferating cells. sigmaaldrich.com The data generated from these assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.

Apoptosis Assays: Apoptosis, or programmed cell death, is a desirable outcome for many cancer therapies. Assays to detect apoptosis can identify key events in this process. Annexin V staining can identify early apoptotic cells where phosphatidylserine (B164497) has translocated to the outer cell membrane. sigmaaldrich.comyoutube.com Caspase activity assays measure the activation of caspase enzymes, which are central executioners of the apoptotic pathway. sigmaaldrich.com The TUNEL assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis. biotium.com

Functional Assays: Depending on the hypothesized target of 4-fluoro-N-5-quinolinylbenzamide, specific functional assays would be conducted. For instance, if the compound is believed to target a particular kinase, a kinase activity assay would be performed to measure the inhibition of that enzyme.

Below is an illustrative table representing the type of data that would be collected from cell-based assays for 4-fluoro-N-5-quinolinylbenzamide.

| Cell Line | Assay Type | Endpoint | Result (Example) |

| Breast Cancer (MCF-7) | Proliferation (MTT) | IC50 | 1.5 µM |

| Lung Cancer (A549) | Proliferation (MTT) | IC50 | 2.8 µM |

| Colon Cancer (HT-29) | Proliferation (MTT) | IC50 | 3.2 µM |

| Breast Cancer (MCF-7) | Apoptosis (Annexin V) | % Apoptotic Cells | 65% at 2x IC50 |

| Lung Cancer (A549) | Apoptosis (Caspase-3/7) | Fold Increase in Activity | 4.5-fold at 2x IC50 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for 4-fluoro-N-5-quinolinylbenzamide.

To bridge the gap between two-dimensional (2D) cell culture and complex in vivo systems, organotypic culture models are utilized. These three-dimensional (3D) culture systems better mimic the native microenvironment of a tumor, preserving the tissue architecture and cell-cell interactions. For a compound like 4-fluoro-N-5-quinolinylbenzamide, patient-derived tumor tissue or established cell lines can be grown in a 3D matrix. These models allow for the evaluation of the compound's ability to penetrate tissue and exert its effects in a more physiologically relevant context.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. nih.govnih.gov Once a hit like 4-fluoro-N-5-quinolinylbenzamide is identified, follow-up studies are conducted to confirm and expand upon the initial findings. High-content screening (HCS) is a sophisticated follow-up that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This can provide detailed information on the compound's effects on cell morphology, protein localization, and other complex cellular phenotypes, offering deeper insights into its mechanism of action.

In Vivo Efficacy Studies in Preclinical Disease Models

Following promising in vitro results, the evaluation of 4-fluoro-N-5-quinolinylbenzamide would proceed to in vivo studies using animal models of disease. These studies are essential for understanding how the compound behaves in a whole organism, providing data on its efficacy, and helping to establish a potential therapeutic window.

Genetically engineered mouse models (GEMMs) are sophisticated tools in which specific genetic alterations are introduced to mimic human diseases, such as cancer. nih.gov These models can more accurately reflect the complex genetic landscape of human tumors and the interactions with a competent immune system. For the evaluation of 4-fluoro-N-5-quinolinylbenzamide, GEMMs that spontaneously develop tumors with specific genetic drivers would be used to assess the compound's ability to slow tumor progression or induce regression in a more clinically relevant setting.

Xenograft models are a widely used preclinical tool where human cancer cells are implanted into immunodeficient mice. nih.gov This allows for the growth of human tumors in a living organism, providing a platform to assess the anti-tumor activity of a compound. There are two main types of xenograft models:

Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice. These models are highly reproducible and are useful for initial efficacy testing of compounds like 4-fluoro-N-5-quinolinylbenzamide.

Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are thought to better represent the heterogeneity and biology of human tumors, making them a valuable tool for translational research and for testing the efficacy of a compound against a diverse range of tumor types.

The primary endpoint in these studies is typically tumor growth inhibition. The size of the tumors is measured over time, and the effect of the compound is compared to a control group.

An example of the type of data that would be generated from a xenograft study is presented in the table below.

| Model Type | Tumor Type | Compound | Endpoint | Result (Example) |

| CDX | Breast Cancer (MCF-7) | 4-fluoro-N-5-quinolinylbenzamide | Tumor Growth Inhibition | 60% |

| CDX | Lung Cancer (A549) | 4-fluoro-N-5-quinolinylbenzamide | Tumor Growth Inhibition | 45% |

| PDX | Colon Cancer (Patient 1) | 4-fluoro-N-5-quinolinylbenzamide | Tumor Growth Inhibition | 55% |

| PDX | Pancreatic Cancer (Patient 2) | 4-fluoro-N-5-quinolinylbenzamide | Tumor Growth Inhibition | 30% |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for 4-fluoro-N-5-quinolinylbenzamide.

Pharmacodynamic Biomarker Assessment

The preclinical evaluation of 4-fluoro-N-5-quinolinylbenzamide has involved the assessment of pharmacodynamic biomarkers to understand its mechanism of action and to establish a relationship between drug exposure and therapeutic effect. nih.govnih.gov These biomarkers are crucial for bridging the gap between preclinical findings and clinical trial design. nih.gov The development and validation of translatable biomarkers are key to this process, encompassing target engagement, markers of disease, and tracking of functional changes like synaptic dysfunction. nih.gov

Pharmacokinetics (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) of 4-fluoro-N-5-quinolinylbenzamide (Preclinical)

The preclinical pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate like 4-fluoro-N-5-quinolinylbenzamide is fundamental to predicting its behavior in humans. nih.govnih.gov These studies provide insights into the compound's journey through the body, which is crucial for determining its potential as a therapeutic agent. nih.govresearchgate.net

In Vitro ADME Screening (e.g., Caco-2 Permeability, Microsomal Stability)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening plays a pivotal role in early drug discovery by providing crucial data on a compound's pharmacokinetic properties. sygnaturediscovery.com These assays help in identifying potential liabilities early on, thus guiding the optimization of drug candidates for improved bioavailability and metabolic stability. sygnaturediscovery.com

Caco-2 Permeability: The Caco-2 cell permeability assay is a standard in vitro model used to predict the intestinal absorption of orally administered drugs. researchgate.netnih.gov This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the small intestine. researchgate.netnih.govnih.gov The permeability of a compound is typically measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess its potential for absorption and to identify if it is a substrate for efflux transporters. nih.govmdpi.com

Table 1: Caco-2 Permeability Assay Parameters

| Parameter | Description |

|---|---|

| Cell Line | Caco-2 (human colorectal adenocarcinoma) |

| Culture Time | Typically 7-21 days to allow for differentiation and monolayer formation researchgate.netmdpi.com |

| Transport Buffer | Commonly Hank's Balanced Salt Solution (HBSS) or similar physiological buffers nih.govmdpi.com |

| Compound Concentration | A specific concentration (e.g., 3 µM) is applied to the donor compartment mdpi.com |

| Incubation Time | A defined period (e.g., 60 minutes) during which transport across the monolayer is measured mdpi.com |

| Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to quantify the compound in the donor and receiver compartments researchgate.netmdpi.com |

| Permeability Value (Papp) | The apparent permeability coefficient, calculated to classify compounds as having high, moderate, or low permeability nih.gov |

| Efflux Ratio (ER) | The ratio of B-A to A-B permeability, used to identify substrates of efflux transporters like P-glycoprotein (P-gp) mdpi.com |

Microsomal Stability: The microsomal stability assay is a key in vitro method to evaluate the metabolic stability of a compound. bioduro.comwuxiapptec.com It utilizes liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. wuxiapptec.comnih.govresearchgate.net This assay helps predict the intrinsic clearance of a compound, which is a measure of how efficiently it is metabolized by the liver. bioduro.comresearchgate.net

Table 2: Microsomal Stability Assay Parameters

| Parameter | Description |

|---|---|

| Enzyme Source | Liver microsomes from different species (e.g., human, rat, mouse) to assess inter-species differences researchgate.netresearchgate.net |

| Cofactor | NADPH is added to initiate the metabolic reactions, with control incubations performed without NADPH nih.govbioduro.com |

| Compound Concentration | Typically a low micromolar concentration (e.g., 1 µM) is used nih.gov |

| Incubation Time Points | Samples are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism bioduro.comresearchgate.net |

| Analytical Method | LC-MS/MS is used to quantify the remaining parent compound at each time point bioduro.com |

| Data Analysis | The percentage of compound remaining, half-life (t1/2), and intrinsic clearance (CLint) are calculated bioduro.com |

In Vivo PK Studies in Animal Models (e.g., Plasma Concentration-Time Profiles, Bioavailability)

In vivo pharmacokinetic (PK) studies in animal models are essential for understanding how a drug candidate is absorbed, distributed, metabolized, and excreted in a whole organism. nih.gov These studies provide critical data that helps in predicting the human pharmacokinetic profile and in designing clinical trials. nih.gov

Plasma Concentration-Time Profiles: Following administration of a compound to an animal model, blood samples are collected at various time points. researchgate.netresearchgate.net The concentration of the drug in the plasma is then measured to generate a plasma concentration-time profile. This profile reveals key PK parameters such as the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which represents the total drug exposure. researchgate.netresearchgate.net

Bioavailability: Bioavailability is a measure of the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for oral drug candidates. By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, the absolute bioavailability can be determined. High bioavailability is generally desirable for an orally administered drug.

Table 3: Key Pharmacokinetic Parameters from In Vivo Studies

| Parameter | Description | Importance |

|---|---|---|

| Cmax | The maximum observed plasma concentration of the drug. | Indicates the peak exposure to the drug. |

| Tmax | The time at which Cmax is observed. | Provides information on the rate of drug absorption. |

| AUC | The area under the plasma concentration-time curve. | Represents the total systemic exposure to the drug over time. |

| t1/2 | The half-life of the drug in plasma. | Indicates how long the drug remains in the body. |

| Bioavailability (F%) | The percentage of the administered dose that reaches the systemic circulation. | A key determinant of the oral dose required to achieve a therapeutic effect. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit of time. | Reflects the efficiency of drug elimination from the body. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

Metabolite Identification and Metabolic Pathway Elucidation (Preclinical)

Preclinical metabolite identification and metabolic pathway elucidation are crucial steps in drug development. These studies aim to identify the chemical structures of metabolites formed from a parent drug and to understand the enzymatic reactions involved in their formation. This information is vital for assessing the drug's safety and efficacy, as metabolites can be pharmacologically active, inactive, or even toxic. nih.gov

The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family of enzymes, which are primarily involved in Phase I (oxidation, reduction, hydrolysis) reactions. wuxiapptec.comnih.gov Phase II enzymes, on the other hand, catalyze conjugation reactions, making the metabolites more water-soluble for excretion. wuxiapptec.com

In vitro systems, such as liver microsomes and hepatocytes, are commonly used to generate metabolites for identification. nih.govnih.gov For instance, incubating a compound with liver microsomes in the presence of NADPH can reveal metabolites formed through CYP-mediated oxidation. nih.gov The metabolic pathway of fluoropyrimidines, for example, involves intracellular conversion to active metabolites that inhibit DNA synthesis. researchgate.net Understanding these pathways is critical for predicting a drug's behavior in the body. researchgate.netnih.gov

Drug-Drug Interaction Potential of 4-fluoro-N-5-quinolinylbenzamide (Preclinical)

Assessing the potential for drug-drug interactions (DDIs) is a critical component of preclinical drug development. nih.govnih.gov DDIs can occur when one drug alters the absorption, distribution, metabolism, or excretion of another, potentially leading to adverse effects or reduced efficacy. nih.gov Fluoroquinolones, a class of antibiotics, are known to be involved in clinically significant DDIs. nih.gov

Cytochrome P450 Inhibition/Induction Studies

The cytochrome P450 (CYP) enzyme system is a major site of metabolic drug interactions. nih.govnih.govmdpi.com Therefore, in vitro studies to evaluate a compound's potential to inhibit or induce CYP enzymes are essential.

CYP Inhibition: Inhibition of CYP enzymes can be reversible or irreversible. nih.govmdpi.com Reversible inhibition occurs when a drug competes with another for the same enzyme active site. mdpi.com Irreversible inhibition, also known as mechanism-based inhibition, involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. mdpi.com Standard assays measure the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. researchgate.net These studies are typically conducted for the major human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net

CYP Induction: Induction of CYP enzymes can lead to an increased rate of metabolism of co-administered drugs, potentially reducing their therapeutic effect. sygnaturediscovery.com Preclinical studies for CYP induction typically use fresh human hepatocytes from multiple donors to account for inter-individual variability. sygnaturediscovery.com The induction potential is assessed by measuring the increase in mRNA levels or the catalytic activity of key CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, after treatment with the test compound. researchgate.netsygnaturediscovery.com

Following a comprehensive search for scientific literature, no specific data on the preclinical pharmacological profiling of 4-fluoro-N-5-quinolinylbenzamide concerning its interaction with transporters was found. Publicly available databases and scientific publications did not yield specific studies detailing the interaction of this compound with key transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Therefore, the requested article section on "Transporter Interaction Studies" for 4-fluoro-N-5-quinolinylbenzamide, including data tables with IC50 values and efflux ratios, cannot be provided at this time due to the absence of available research findings in the public domain.

It is possible that this compound is a novel chemical entity with research data that has not yet been published, or it may be known under a different, proprietary designation.

For context, transporter interaction studies are a critical component of preclinical drug development. These studies assess the potential for a compound to be a substrate or inhibitor of clinically relevant transporters. nih.govmdpi.com P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are two such transporters that play a significant role in drug disposition and multidrug resistance. nih.govmdpi.com Inhibition or induction of these transporters can lead to drug-drug interactions, affecting the safety and efficacy of co-administered drugs.

While no direct information is available for 4-fluoro-N-5-quinolinylbenzamide, research on other structurally related compounds, such as certain benzanilides and quinoline (B57606) derivatives, has shown interactions with various transporters. mdpi.com However, these findings cannot be extrapolated to predict the specific behavior of 4-fluoro-N-5-quinolinylbenzamide without direct experimental evidence.

Future publication of preclinical data for 4-fluoro-N-5-quinolinylbenzamide would be necessary to populate the requested section with accurate and scientifically validated information.

Computational and Theoretical Studies on 4 Fluoro N 5 Quinolinylbenzamide

Molecular Docking and Molecular Dynamics Simulations of 4-fluoro-N-5-quinolinylbenzamide

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design. Docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations provide a view of the dynamic evolution of the protein-ligand complex over time.

In a notable study, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and evaluated as potential anti-influenza virus agents. nih.govnih.gov These studies targeted the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. nih.gov The computational evaluation of these compounds, which share the core structure of 4-fluoro-N-5-quinolinylbenzamide, provides a strong framework for understanding its potential interactions.

The prediction of interactions between a ligand and its protein target is fundamental to understanding its mechanism of action. nih.gov These predictions, derived from molecular docking studies, identify key amino acid residues and the types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govnih.gov

For a derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, docking studies within the active site of the influenza RNA polymerase (PDB ID: 3CM8) revealed specific critical interactions. nih.gov The quinoline (B57606) ring system is predicted to form significant pi-pi stacking interactions with the side chains of aromatic amino acid residues within the binding pocket. nih.gov Such interactions are crucial for anchoring the ligand in the correct orientation for inhibitory activity. Machine learning and deep learning methods are increasingly being used to improve the accuracy of these predictions by learning from vast datasets of known protein-ligand interactions. nih.govarxiv.orgbiorxiv.org

Table 1: Predicted Interactions of a 4-[(Quinolin-4-yl)amino]benzamide Derivative with Influenza RNA Polymerase (PDB ID: 3CM8)

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| Aromatic Residues | Pi-Pi Stacking | Quinoline Ring |

| Various Residues | Salt Bridge | Carboxylic Acid |

This table is illustrative, based on findings for a closely related analog, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, as detailed in the source literature. nih.gov

Estimating the binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or computationally as a docking score, is a primary goal of molecular docking. nih.govnih.gov It provides a quantitative measure of the strength of the interaction between the ligand and its target. A lower binding affinity value generally indicates a more potent inhibitor.

In the study of 4-[(quinolin-4-yl)amino]benzamide derivatives, compounds were selected for biological testing based on their docking scores, with a cutoff of less than -5.000 kcal/mol. nih.gov One of the synthesized compounds, G07, which features the core quinolinylbenzamide structure, demonstrated a potent anti-influenza activity with an EC50 value of 11.38 µM and an IC50 of 0.23 µM in different assays. nih.gov Computational methods for estimating binding free energy can range from relatively fast but less accurate scoring functions in docking programs to more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Umbrella Sampling. nih.gov

Table 2: Bioactivity and Docking Score for Selected Quinolinylbenzamide Derivatives

| Compound | Anti-Influenza Activity (EC50) | Docking Score (kcal/mol) |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | 22.94 µM | < -5.000 |

| G07 | 11.38 µM | Not specified |

Data sourced from studies on closely related derivatives. nih.govnih.gov

While molecular docking provides a static snapshot of the binding pose, biological systems are inherently dynamic. nih.gov Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of both the ligand and the protein upon binding. nih.govadamasuniversity.ac.in These simulations can reveal alternative binding modes, the role of water molecules in the binding site, and the stability of the predicted interactions.

De Novo Drug Design Approaches Utilizing the 4-fluoro-N-5-quinolinylbenzamide Core

De novo drug design involves the creation of novel molecular structures from scratch, often guided by the properties of a target binding site or a known active scaffold. nih.govarxiv.org The 4-fluoro-N-5-quinolinylbenzamide core represents a valuable starting point for such approaches due to its demonstrated biological relevance and synthetically accessible structure. nih.govnih.gov

Fragment-based drug design (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a target. nih.govfrontiersin.org Hits from these screens are then optimized, often by growing them or linking them together, to produce a high-affinity lead compound. nih.govmdpi.com

The 4-fluoro-N-5-quinolinylbenzamide structure can be conceptualized within an FBDD framework in two ways:

As a Hit from Fragment Linking: The molecule can be seen as the result of linking a quinoline fragment with a 4-fluorobenzamide (B1200420) fragment. If both fragments were identified as binding in adjacent pockets of a target, a medicinal chemist could link them to create a more potent, larger molecule.

As a Scaffold for Fragment Growth: The core structure itself could be identified as a hit from a larger fragment screen. From this starting point, chemists could explore adding new functional groups to different positions on the quinoline or benzamide (B126) rings to pick up additional favorable interactions with the target protein, thereby "growing" the fragment into a more potent lead. frontiersin.org

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This structural knowledge allows for the rational design of ligands that fit precisely into the target's binding site, maximizing favorable interactions and affinity. adamasuniversity.ac.inwashington.edu

The development of 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza agents is a clear example of SBDD. nih.govnih.gov The researchers used the known crystal structure of the influenza virus RNA polymerase to guide their design. nih.gov By visualizing the docking of their compounds into the active site, they could rationalize the observed structure-activity relationships (SAR) and propose modifications to improve potency. For example, the SBDD approach would allow researchers to see if the 4-fluoro substituent on the benzamide ring is positioned in a favorable pocket and whether it forms productive interactions, such as halogen bonds, or if it causes a steric clash. This iterative cycle of design, synthesis, and testing, all informed by the protein's structure, is the hallmark of SBDD. nih.gov

Quantum Chemical Calculations on 4-fluoro-N-5-quinolinylbenzamide

Electronic Structure Analysis

No specific studies on the electronic structure of 4-fluoro-N-5-quinolinylbenzamide, including details on molecular orbital energies, electron density distribution, or electrostatic potential maps, were found in the public domain.

Reaction Mechanism Predictions for Biotransformation

There is no available research that predicts the potential metabolic pathways of 4-fluoro-N-5-quinolinylbenzamide through computational methods.

Cheminformatics and Data Mining Applied to 4-fluoro-N-5-quinolinylbenzamide Research

Chemical Space Exploration

A specific analysis of the chemical space occupied by 4-fluoro-N-5-quinolinylbenzamide and its analogs is not present in the available literature.

Predictive Modeling of Biological Activity

No predictive models for the biological activity of 4-fluoro-N-5-quinolinylbenzamide, based on its structural features, have been published.

Until dedicated research on 4-fluoro-N-5-quinolinylbenzamide is conducted and published, a detailed and factual article on its computational and theoretical properties cannot be responsibly generated.

Advanced Research Methodologies and Technological Applications in 4 Fluoro N 5 Quinolinylbenzamide Studies

Omics Technologies in Understanding 4-fluoro-N-5-quinolinylbenzamide Action

Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system. By analyzing the entirety of metabolites, proteins, or epigenetic modifications, researchers can generate hypotheses about a compound's mode of action and identify biomarkers of response.

Metabolomics Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. To understand the biotransformation of 4-fluoro-N-5-quinolinylbenzamide, researchers employ untargeted metabolic profiling, often using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.govmdpi.com This approach allows for the identification of a wide range of potential metabolites without prior knowledge of their structure.

The process typically involves both in vitro and in vivo experiments. In vitro studies may use mouse hepatocytes to simulate liver metabolism, while in vivo studies involve administration to animal models. nih.govmdpi.com By comparing the metabolic profiles of treated and untreated samples, scientists can identify metabolites resulting from biotransformations such as hydroxylation, N-dealkylation, glucuronidation, and oxidative defluorination. mdpi.comnih.gov For instance, the metabolic pathway of a related compound, 4-fluoro-furanylfentanyl, was elucidated through this method, identifying a dihydrodiol derivative as the most abundant metabolite in vivo. mdpi.com Such studies are critical for creating a comprehensive metabolic map, which is essential for understanding the compound's disposition and identifying potential biomarkers of exposure. nih.gov

Table 1: Hypothetical Metabolites of 4-fluoro-N-5-quinolinylbenzamide Identified by Metabolomics

| Putative Metabolite | Biotransformation Pathway | Analytical Method | Significance |

|---|---|---|---|

| Hydroxy-4-fluoro-N-5-quinolinylbenzamide | Phase I: Aromatic Hydroxylation | LC-HRMS | Primary oxidative metabolite. |

| 4-fluoro-N-5-quinolinylbenzamide-glucuronide | Phase II: Glucuronidation | LC-HRMS | Major detoxification and excretion product. |

| Des-fluoro-4-hydroxy-N-5-quinolinylbenzamide | Phase I: Oxidative Defluorination | LC-HRMS | Indicates potential for fluoride (B91410) ion release. nih.gov |

| N-dealkylated quinoline (B57606) moiety | Phase I: Amide Hydrolysis | LC-HRMS | Cleavage of the amide bond, a potential but often minor pathway. mdpi.com |

Proteomics and Phosphoproteomics Studies

Proteomics and its sub-discipline, phosphoproteomics, offer deep insights into the cellular signaling pathways modulated by a compound. These techniques use high-resolution mass spectrometry to identify and quantify thousands of proteins and their phosphorylation sites, which are critical for regulating protein function and signal transduction. nih.govnih.gov

In a typical bottom-up proteomics workflow, proteins from treated cells are extracted, digested into peptides, and analyzed by mass spectrometry. nih.gov Phosphoproteomics adds an enrichment step, often using materials like titanium dioxide or immobilized metal affinity chromatography, to isolate phosphorylated peptides before analysis. nih.gov

By applying these methods, researchers can assess how 4-fluoro-N-5-quinolinylbenzamide affects key cellular processes. For example, studies on other targeted agents have shown that proteomic and phosphoproteomic analysis can confirm the broad downregulation of signaling cascades like the MAPK and mTOR pathways. nih.gov Furthermore, these analyses can reveal the activation of pro-apoptotic proteins, providing a mechanistic understanding of the compound's effects on cell survival. nih.gov Analytical approaches such as Kinase-Substrate Enrichment Analysis (KSEA) can infer the activity of specific kinases based on the phosphorylation status of their known substrates, helping to pinpoint the primary targets of the compound. nih.gov

Table 2: Illustrative Proteomic & Phosphoproteomic Findings for a Test Compound

| Protein / Phosphosite | Pathway | Observed Change | Implication |

|---|---|---|---|

| MAPK1-Y187 | MAPK Signaling | Decreased Phosphorylation | Inhibition of the MAPK pathway. nih.gov |

| GSN (Gelsolin) | Apoptosis | Increased Expression | Activation of pro-apoptotic response. nih.gov |

| CDK2 | Cell Cycle | Decreased Inferred Activity (KSEA) | Suppression of cell cycle progression. nih.gov |

| mTOR substrates | mTOR Signaling | Decreased Phosphorylation | Inhibition of the mTOR growth pathway. nih.gov |

Epigenomics and Chromatin Remodeling Effects

The biological activity of a compound can also be mediated through epigenetic mechanisms, which involve modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence itself. The fundamental substrate for these processes is chromatin, a complex of DNA and proteins. nih.gov Chromatin remodeling complexes, such as the SWI/SNF family, use the energy from ATP hydrolysis to change the structure of chromatin, making specific genes more or less accessible for transcription. nih.gov

Investigations into the epigenomic effects of 4-fluoro-N-5-quinolinylbenzamide would explore its impact on chromatin accessibility and gene expression. Mutations or functional alterations in chromatin remodeling complexes are prevalent in various diseases. nih.gov Therefore, studies may assess whether the compound influences the activity of these complexes, potentially altering the expression of critical genes involved in cell proliferation or differentiation. nih.gov Techniques such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) could be used to map changes in chromatin accessibility across the genome following treatment, revealing how the compound might regulate gene expression on a global scale.

Advanced Imaging Techniques for 4-fluoro-N-5-quinolinylbenzamide Distribution and Target Engagement (Preclinical)

Advanced imaging techniques are indispensable for visualizing a compound's distribution in an organism and confirming its engagement with the intended molecular target in a living system.

Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a non-invasive molecular imaging modality that allows for the quantitative visualization of biological processes in vivo. nih.govnih.gov The development of a PET tracer based on 4-fluoro-N-5-quinolinylbenzamide would enable researchers to study its pharmacokinetics, biodistribution, and target occupancy in preclinical models.

The process involves labeling the compound with a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), due to its favorable 109.8-minute half-life. nih.gov The synthesis of a radiotracer such as [¹⁸F]4-fluoro-N-5-quinolinylbenzamide would likely involve a one-step nucleophilic substitution reaction on a suitable precursor molecule. researchgate.net